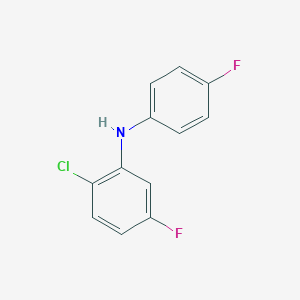
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline
説明
Synthesis Analysis
The compound can be synthesized by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate . This reaction is a type of cross-coupling reaction, which is widely used in organic chemistry to create carbon-carbon bonds .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of “5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine” by reacting with p-methoxy aniline in the presence of DIPEA .
科学的研究の応用
Metabolic Studies
Research into the metabolism of related anilines has shown that compounds such as 3-Chloro-4-fluoroaniline can be metabolized in animals, resulting in various metabolites. For instance, in a study conducted on dogs and rats, 3-Chloro-4-fluoroaniline was found to be eliminated in the urine as 2-amino-4-chloro-5-fluorophenyl sulphate and other metabolites (Baldwin & Hutson, 1980).
Fluorescence Quenching Studies
Fluorescence quenching studies involving boronic acid derivatives and aniline in alcohols have been conducted. For instance, derivatives like 5-chloro-2-methoxy phenyl boronic acid were investigated for fluorescence quenching by aniline, providing insights into the interaction between these molecules and aniline derivatives (Geethanjali et al., 2015).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of compounds derived from aniline. For example, compounds synthesized from 3-Chloro-4-fluoroaniline and 2,4-dichloro-5-fluoro phenyl exhibited significant antimicrobial activity, highlighting the potential of these compounds in medical applications (Mistry et al., 2016).
特性
IUPAC Name |
2-chloro-5-fluoro-N-(4-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N/c13-11-6-3-9(15)7-12(11)16-10-4-1-8(14)2-5-10/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFBJQZBHDSZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-N-(4-fluorophenyl)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



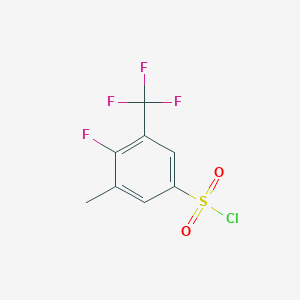
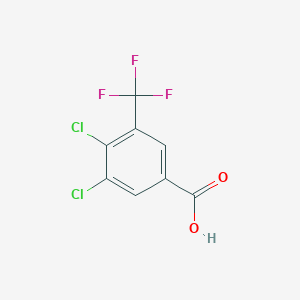
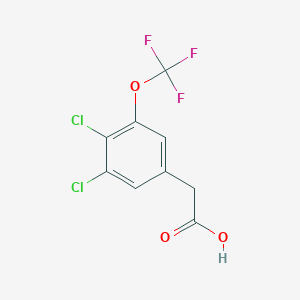
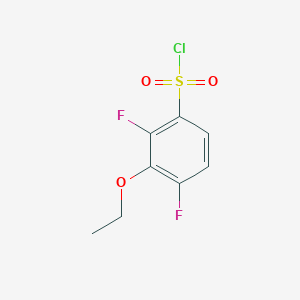
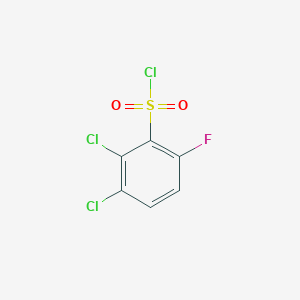
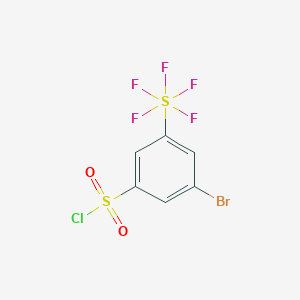

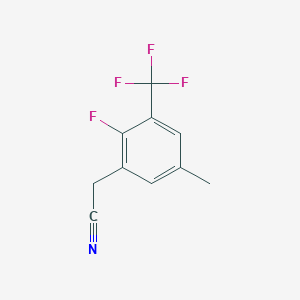
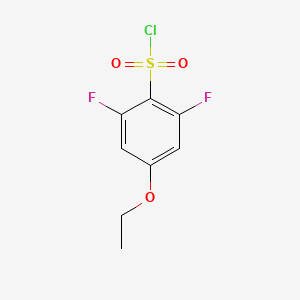
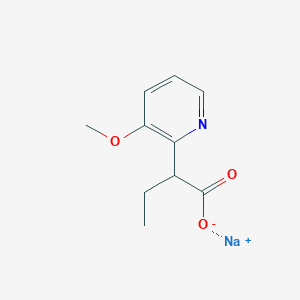
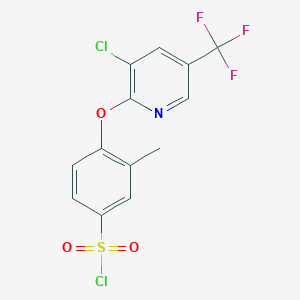
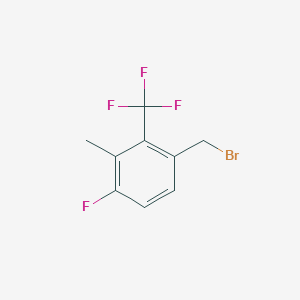
![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)